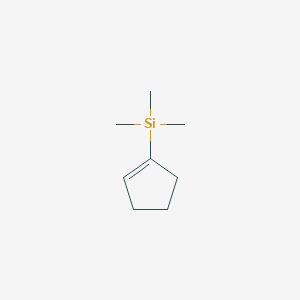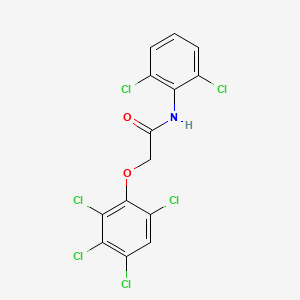
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 g/mol . This compound is known for its unique structure, which includes a cyclohexanone oxime moiety and a 2-chlorophenyl carbamoyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime typically involves the reaction of cyclohexanone oxime with 2-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxime group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions may influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- O-(N-(2,4,5-Trichlorophenyl)carbamoyl)cyclohexanone oxime
- O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime
- O-(N-(2,5-Dichlorophenyl)carbamoyl)cyclohexanone oxime
Uniqueness
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
107840-17-5 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
(cyclohexylideneamino) N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-8-4-5-9-12(11)15-13(17)18-16-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2,(H,15,17) |
InChI Key |
YZUVWOUXMFFAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC=C2Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide](/img/structure/B11946188.png)

![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)

![5-Hydroxy-2,3,7,8-tetrahydrobenzo[g][1,3,6,9,2]tetraoxaphosphacycloundecine 5-oxide](/img/structure/B11946219.png)
![1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11946222.png)

![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)


![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)



